
(5-(p-Tolyl)isoxazol-3-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . The compound you mentioned seems to be a complex structure that includes both of these components.
Synthesis Analysis
Isoxazoles can be synthesized through several methods, including the condensation of activated nitro compounds with alkenes to give isoxazolines . Pyrrolidines can be synthesized through various methods, including the cyclization of amino acids .Molecular Structure Analysis
The molecular structure of isoxazoles and pyrrolidines has been extensively studied. For example, X-ray diffraction analysis has been used to determine the crystal structure of these compounds .Chemical Reactions Analysis
Isoxazoles and pyrrolidines can undergo various chemical reactions. For example, isoxazoles can participate in (3 + 2) cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Some general properties of isoxazoles and pyrrolidines can be found in the literature .科学的研究の応用
(5-(p-Tolyl)isoxazol-3-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use as an antibacterial agent, as it has been shown to have activity against various bacterial strains.
作用機序
The mechanism of action of (5-(p-Tolyl)isoxazol-3-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity. Additionally, this compound has been shown to inhibit the activity of β-lactamase, an enzyme produced by some bacteria that can inactivate certain antibiotics.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the production of reactive oxygen species, which can contribute to oxidative stress and cell damage. This compound has also been shown to have anti-inflammatory effects, as it can inhibit the production of certain inflammatory cytokines.
実験室実験の利点と制限
(5-(p-Tolyl)isoxazol-3-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and has a consistent chemical composition. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a potentially useful tool for studying various biological processes.
However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, this compound has not been extensively studied in vivo, which means that its effects in living organisms are not well understood.
将来の方向性
There are several future directions for research on (5-(p-Tolyl)isoxazol-3-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate. One area of interest is its potential use as an antitumor agent. Further studies are needed to determine the efficacy of this compound in vivo and to investigate its mechanism of action in cancer cells.
Another area of interest is the potential use of this compound as an antibacterial agent. Further studies are needed to determine its activity against various bacterial strains and to investigate its mechanism of action.
Additionally, this compound may have potential applications in other fields, such as materials science and catalysis. Further studies are needed to investigate its properties and potential uses in these areas.
Conclusion
In conclusion, this compound is a synthetic molecule that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential uses of this compound and its mechanism of action.
合成法
(5-(p-Tolyl)isoxazol-3-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate is synthesized through a multistep process that involves the reaction of p-tolylhydrazine with ethyl acetoacetate to form 5-(p-Tolyl)isoxazol-3-yl)hydrazinecarboxylate. The resulting compound is then reacted with methyl chloroformate to form this compound, which is this compound.
Safety and Hazards
特性
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-15-3-7-17(8-4-15)21-12-19(24-29-21)14-28-23(27)18-11-22(26)25(13-18)20-9-5-16(2)6-10-20/h3-10,12,18H,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHXSUQHCOBRQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,5-dimethylphenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2900295.png)
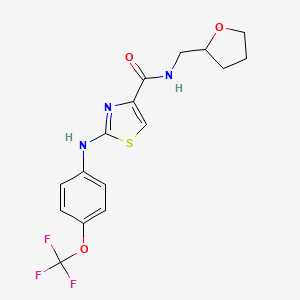
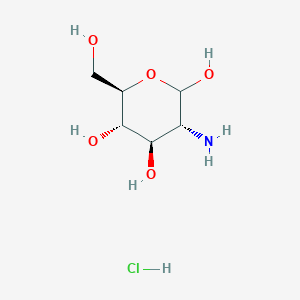
![3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochloride](/img/structure/B2900300.png)
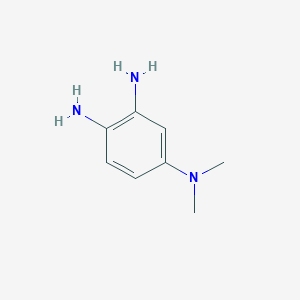
![2-[(2-Fluorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2900302.png)
![4-Methoxy-N-[3-[methyl(prop-2-ynyl)amino]propyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2900304.png)
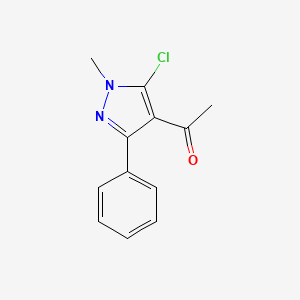
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2900307.png)
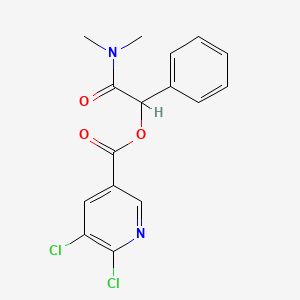
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide](/img/structure/B2900310.png)
